HO-1-IN-1

Enzymatic Inhibition Potency Cancer Research

Researchers studying HO-1 in cancer biology face confounding off-target effects when substituting HO-1 inhibitors without verifying selectivity profiles. HO-1-IN-1 delivers robust target engagement at low concentrations with 7.6-fold higher potency than OB-24. • IC50 250 nM against HO-1; imidazole-based non-competitive inhibitor targeting the catalytic site • DMSO solubility 125 mg/mL enables concentrated stock solutions and wide dose-response ranges with minimal solvent artifacts • Validated chemical probe for HO-1-dependent mechanisms in prostate cancer metabolism models; distinct scaffold-hopping chemotype for panel screening

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
Cat. No. B2546554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHO-1-IN-1
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCN2C=CN=C2)Br
InChIInChI=1S/C13H15BrN2/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16/h4-8,10-11H,1-3,9H2
InChIKeyFZNINMHMRBYDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HO-1-IN-1: Imidazole-Based HO-1 Inhibitor


HO-1-IN-1 (also referred to as Heme Oxygenase-1-IN-1 or Compound 2) is a small-molecule inhibitor of heme oxygenase-1 (HO-1), with a reported in vitro potency (IC50) of 250 nM . It belongs to a class of imidazole-based compounds characterized by a non-competitive binding mode that targets the HO-1 catalytic site [1]. HO-1 is an inducible enzyme overexpressed in several cancers, where it is associated with tumor progression, metastasis, and resistance to therapy, making its inhibition a key strategy in oncology research [1][2]. HO-1-IN-1 serves as a chemical probe for investigating the role of HO-1 in cellular redox balance and cancer metabolism [3][4].

Pathway Target
HO-1 enzyme inhibition studies
Mechanism
Non-competitive imidazole-based binding
Research Context
Cellular redox balance and cancer metabolism probe

HO-1-IN-1: Why Substitution Fails


Interchangeability among HO-1 inhibitors is not supported by their divergent pharmacological profiles. The imidazole-based inhibitor class exhibits high structural variability, leading to significant differences in both potency and selectivity between the inducible HO-1 and the constitutive HO-2 isoforms. For instance, the analog VP 21-04 shows 42-fold selectivity for HO-1 over HO-2 , whereas another, OB-24, demonstrates >52-fold selectivity [1]. Substituting one inhibitor for another without accounting for these key differences can result in off-target HO-2 inhibition, confounding experimental outcomes and leading to misinterpretation of the specific role of HO-1 in a given disease model. Therefore, selecting an inhibitor like HO-1-IN-1 based solely on its class is a flawed approach; its specific profile must be verified for the intended application [2].

Isoform selectivity profiles vary widely among imidazole-based HO-1 inhibitors; HO-2 off-target risk must be reviewed per compound.
Class-level substitution without verified HO-1/HO-2 selectivity may confound pathway-specific interpretation in disease models.
Structural variability leads to significant potency differences; reported inhibitor profiles are not interchangeable.

HO-1-IN-1 Comparative Evidence


Recombinant HO-1 Inhibition Potency

In a direct comparison of in vitro enzymatic assays, HO-1-IN-1 demonstrates higher potency against recombinant human HO-1 (IC50 = 250 nM) than the selective inhibitors OB-24 (IC50 = 1.9 μM) and VP 21-04 (IC50 = 0.9 μM) [1][2]. This represents a 7.6-fold increase in potency over OB-24 and a 3.6-fold increase over VP 21-04.

Recombinant HO-1 Inhibition
Cross-study comparable
HO-1-IN-1 IC50 0.25 μM
OB-24 IC50 1.9 μM · VP 21-04 IC50 0.9 μM
Supports lower working concentration context for enzymatic assays.
Spectrometry-based human recombinant HO-1 assay.
Enzymatic Inhibition Potency Cancer Research In Vitro Assay

Uncharacterized HO-2 Selectivity

While analogs like OB-24 and VP 21-04 have well-defined selectivity profiles against the constitutive isoform HO-2 (IC50 >100 μM and 38 μM, respectively), no publicly available data currently exists quantifying the inhibitory activity of HO-1-IN-1 on HO-2 [1]. This represents a significant data gap that precludes any claim of selectivity.

HO-2 Selectivity Uncharacterized
Data to verify
HO-1-IN-1 HO-2 activity not reported
OB-24 HO-2 IC50 >100 μM · VP 21-04 HO-2 IC50 38 μM
Selectivity gap may present higher risk for HO-1-specific pathway interpretation.
No public selectivity data available.
Selectivity Isoform Profiling HO-2 Off-Target Effects

Prostate Cancer Metabolism Validation

In a 2025 study on prostate cancer metabolism, HO-1-IN-1 was used to validate the HO-1-mediated mechanism of a novel oxindole derivative (Compound 3D). The study demonstrated that co-treatment with HO-1-IN-1 reversed the compound 3D-induced decreases in cell proliferation and metabolic markers in prostate cancer cells [1].

Prostate Cancer Metabolism Validation
Supporting evidence
Reversed Compound 3D effects on proliferation and LDHA expression in PC-3 and LNCaP cells.
Supports target engagement and pathway modulation in cell-based cancer models.
2025 study; co-treatment reversal design.
Cancer Metabolism Prostate Cancer Functional Assay HO-1 Pathway

DMSO Solubility Profile

HO-1-IN-1 exhibits a high solubility of 125 mg/mL (447.74 mM) in DMSO, which is 25% higher than the reported DMSO solubility of 100 mg/mL (267.62 mM) for the analog OB-24 under similar conditions [1].

DMSO Solubility
Cross-study comparable
125 mg/mL (447.74 mM)
OB-24: 100 mg/mL (267.62 mM)
Facilitates concentrated stock preparation and reduces solvent interference in dose-response assays.
Room temperature DMSO; sonication may be required.
Solubility Formulation DMSO Assay Preparation

HO-1-IN-1 Research Applications


High-Potency Target Engagement

HO-1-IN-1 is most appropriately deployed in biochemical or cell-based assays where maximal inhibition of the HO-1 target is required, and the potential for off-target effects on HO-2 is an accepted risk or can be controlled for in the experimental design. Its 7.6-fold higher potency compared to OB-24 allows for robust target engagement at lower concentrations, which is particularly valuable in assays sensitive to vehicle (e.g., DMSO) concentration [1]. An example is its use as a chemical probe to validate HO-1-dependent mechanisms in cancer metabolism, as demonstrated in prostate cancer cell lines [2].

Concentrated Stock Solution Preparation

Due to its high solubility in DMSO (125 mg/mL), HO-1-IN-1 is a practical choice for researchers who need to prepare highly concentrated stock solutions for in vitro studies [3]. This property simplifies the process of generating dose-response curves across a wide concentration range and minimizes the amount of DMSO added to the final assay system, thereby reducing potential solvent-induced artifacts. This makes HO-1-IN-1 a more convenient alternative to less soluble analogs like OB-24 for certain in vitro workflows.

Chemical Biology Pathway Validation

HO-1-IN-1 serves as a valuable, albeit unselective, tool in a panel of HO-1 inhibitors for chemical biology studies. Its distinct chemical structure, as a result of a scaffold-hopping analysis, provides an alternative chemotype for probing the HO-1 binding pocket [4]. Researchers can use HO-1-IN-1 alongside more selective inhibitors like VP 21-04 or OB-24 to triangulate HO-1-specific phenotypes by comparing the effects of a highly potent (but potentially unselective) compound with those of a less potent but highly selective one [1].

Application
Selection Property
Validation Focus
Maximal HO-1 target engagement studies
Enzyme inhibition activity profile
Low working concentration and vehicle interference control
High-concentration stock solution preparation
DMSO solubility profile
Solvent artifact minimization and dose-response range
Chemical biology pathway validation
Scaffold-hopping chemotype
Phenotype triangulation with isoform-selective inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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